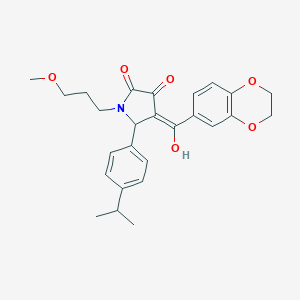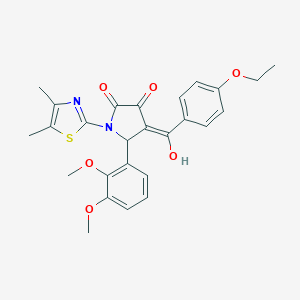![molecular formula C26H32N2O6 B266755 3-hydroxy-4-(5-methyl-2-furoyl)-1-[3-(4-morpholinyl)propyl]-5-(3-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266755.png)
3-hydroxy-4-(5-methyl-2-furoyl)-1-[3-(4-morpholinyl)propyl]-5-(3-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-hydroxy-4-(5-methyl-2-furoyl)-1-[3-(4-morpholinyl)propyl]-5-(3-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one, commonly known as JNJ-10181457, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound is a potent and selective antagonist of the dopamine D3 receptor, which has been implicated in several neurological and psychiatric disorders, including addiction, schizophrenia, and Parkinson's disease. In
作用機序
The dopamine D3 receptor is a G protein-coupled receptor that is predominantly expressed in the mesolimbic and mesocortical regions of the brain. Activation of this receptor has been implicated in several neurological and psychiatric disorders, including addiction, schizophrenia, and Parkinson's disease. JNJ-10181457 acts as a selective antagonist of the dopamine D3 receptor, blocking its activation by endogenous dopamine and other ligands. This blockade has been shown to reduce drug-seeking behavior and improve cognitive function in animal models of these disorders.
Biochemical and Physiological Effects
JNJ-10181457 has been shown to have several biochemical and physiological effects. In animal models, JNJ-10181457 has been shown to reduce dopamine release in the nucleus accumbens, a key region involved in reward and motivation. This reduction in dopamine release is thought to underlie the compound's ability to reduce drug-seeking behavior. In addition, JNJ-10181457 has been shown to improve cognitive function in animal models of schizophrenia and Parkinson's disease, possibly by modulating dopamine release in the prefrontal cortex.
実験室実験の利点と制限
JNJ-10181457 has several advantages for lab experiments. It is a highly selective antagonist of the dopamine D3 receptor, making it a useful tool for investigating the role of this receptor in various neurological and psychiatric disorders. In addition, JNJ-10181457 has been optimized for high purity and high yields, making it suitable for large-scale production. However, there are also some limitations to using JNJ-10181457 in lab experiments. For example, its potency and selectivity may vary depending on the experimental conditions, and it may interact with other receptors or signaling pathways.
将来の方向性
There are several future directions for research involving JNJ-10181457. One area of interest is its potential as a treatment for addiction, schizophrenia, and Parkinson's disease. Further studies are needed to determine the optimal dosing and administration regimens for these disorders, as well as to investigate potential side effects and interactions with other drugs. Another area of interest is the development of new compounds that target the dopamine D3 receptor with greater potency and selectivity than JNJ-10181457. These compounds could have even greater therapeutic potential for these disorders.
合成法
The synthesis of JNJ-10181457 involves several steps, starting from commercially available starting materials. The key intermediate in the synthesis is 3-(4-morpholinyl)propylamine, which is reacted with 5-methyl-2-furoyl chloride to yield the corresponding amide. This amide is then coupled with 3-propoxybenzaldehyde to give the final product. The synthesis of JNJ-10181457 has been optimized to yield high purity and high yields, making it suitable for large-scale production.
科学的研究の応用
JNJ-10181457 has been extensively studied for its potential therapeutic applications. As a selective antagonist of the dopamine D3 receptor, JNJ-10181457 has been shown to reduce drug-seeking behavior in animal models of addiction. It has also been shown to improve cognitive function in animal models of schizophrenia and Parkinson's disease. In addition, JNJ-10181457 has been investigated as a potential treatment for obesity and other metabolic disorders.
特性
製品名 |
3-hydroxy-4-(5-methyl-2-furoyl)-1-[3-(4-morpholinyl)propyl]-5-(3-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
分子式 |
C26H32N2O6 |
分子量 |
468.5 g/mol |
IUPAC名 |
3-(5-methylfuran-2-carbonyl)-1-(3-morpholin-4-ium-4-ylpropyl)-5-oxo-2-(3-propoxyphenyl)-2H-pyrrol-4-olate |
InChI |
InChI=1S/C26H32N2O6/c1-3-14-33-20-7-4-6-19(17-20)23-22(24(29)21-9-8-18(2)34-21)25(30)26(31)28(23)11-5-10-27-12-15-32-16-13-27/h4,6-9,17,23,30H,3,5,10-16H2,1-2H3 |
InChIキー |
QUKHCYBAGYXJJY-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC(=C1)C2C(=C(C(=O)N2CCCN3CCOCC3)O)C(=O)C4=CC=C(O4)C |
正規SMILES |
CCCOC1=CC=CC(=C1)C2C(=C(C(=O)N2CCC[NH+]3CCOCC3)[O-])C(=O)C4=CC=C(O4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(E)-{1-[3-(diethylammonio)propyl]-4,5-dioxo-2-phenylpyrrolidin-3-ylidene}(7-methoxy-1-benzofuran-2-yl)methanolate](/img/structure/B266673.png)


![(E)-{1-[2-(diethylammonio)ethyl]-2-(2-fluorophenyl)-4,5-dioxopyrrolidin-3-ylidene}(2,3-dihydro-1,4-benzodioxin-6-yl)methanolate](/img/structure/B266688.png)
![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(furan-2-ylmethyl)-5-(3-propoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B266689.png)
![(E)-2,3-dihydro-1,4-benzodioxin-6-yl[4,5-dioxo-2-(3-propoxyphenyl)-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene]methanolate](/img/structure/B266690.png)
![5-[4-(allyloxy)phenyl]-1-benzyl-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266693.png)
![(4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-ethoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B266695.png)
![methyl 4-[(3E)-3-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-4,5-dioxo-1-(2-phenylethyl)pyrrolidin-2-yl]benzoate](/img/structure/B266696.png)
![1-[3-(diethylamino)propyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266697.png)
![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(3-methoxybenzoyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266702.png)

![4-(3-chloro-4-ethoxybenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266707.png)
![4-(3-chloro-4-ethoxybenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266709.png)